molecular formula C17H14F3N3O4S2 B3013424 1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 868218-20-6

1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B3013424
CAS No.: 868218-20-6
M. Wt: 445.43
InChI Key: BCXMPZIXWRNSGJ-UHFFFAOYSA-N
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Description

1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a trifluoromethyl group, a nitrobenzenesulfonyl group, and an imidazole ring

Preparation Methods

Common synthetic routes may involve the use of radical trifluoromethylation techniques, which have been shown to be effective in introducing the trifluoromethyl group into organic molecules . Industrial production methods may leverage these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4).

Scientific Research Applications

1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The nitrobenzenesulfonyl group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Similar compounds to 1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole include other trifluoromethylated imidazoles and sulfonylated imidazoles. These compounds share some chemical properties but differ in their specific functional groups and overall structure. The presence of the trifluoromethyl group in this compound makes it particularly unique, as this group can significantly influence the compound’s reactivity and biological activity .

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O4S2/c18-17(19,20)13-3-1-2-12(10-13)11-28-16-21-8-9-22(16)29(26,27)15-6-4-14(5-7-15)23(24)25/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXMPZIXWRNSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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